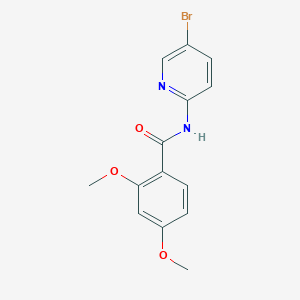![molecular formula C22H17ClN2O3 B243780 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243780.png)
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide, also known as BZML, is a synthetic compound that has attracted attention from the scientific community due to its potential applications in various fields. BZML is a benzamide derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for further research.
作用機序
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide is not fully understood, but it is believed to involve the modulation of certain proteins and enzymes in the body. N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide has been shown to bind to the active site of certain enzymes, inhibiting their activity and leading to downstream effects on cellular signaling pathways. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide has been shown to interact with certain proteins, altering their conformation and function.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide has been shown to have a range of biochemical and physiological effects in various systems. In cellular studies, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells, as well as modulate the activity of certain enzymes involved in cellular signaling pathways. In animal studies, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide has been shown to have neuroprotective effects, as well as modulate the immune response.
実験室実験の利点と制限
One advantage of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide is its unique chemical structure, which makes it a promising candidate for further research in various fields. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide has been shown to have a range of biochemical and physiological effects, which makes it a useful tool for studying cellular signaling pathways and protein function. However, one limitation of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide is its limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide. In medicinal chemistry, further studies are needed to investigate the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide as a drug candidate for the treatment of various diseases. In material science, further studies are needed to investigate the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide in the development of organic electronic devices. In biological research, further studies are needed to investigate the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide and its potential use as a tool to study protein function and cellular signaling pathways. Additionally, further studies are needed to investigate the safety and toxicity of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide in various systems.
合成法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide involves several steps, including the reaction between 2-chloro-5-nitrobenzoic acid and 2-aminophenol to form 2-(2-nitrophenyl)benzoxazole. This intermediate is then reduced to 2-(2-aminophenyl)benzoxazole, which is further reacted with 2-chloro-3-methylbenzoic acid to form N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biological research. In medicinal chemistry, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In material science, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide has been studied for its potential use in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In biological research, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide has been used as a tool to study the mechanism of action of certain proteins and enzymes.
特性
分子式 |
C22H17ClN2O3 |
|---|---|
分子量 |
392.8 g/mol |
IUPAC名 |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-13-6-5-7-15(20(13)27-2)21(26)24-18-12-14(10-11-16(18)23)22-25-17-8-3-4-9-19(17)28-22/h3-12H,1-2H3,(H,24,26) |
InChIキー |
OTFJDDSOQCJNRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B243704.png)



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B243709.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(2-Methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243712.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B243714.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-propoxybenzamide](/img/structure/B243716.png)

